Etofenamate Myristate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Etofenamate Myristate is a variant of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of joint and muscular pain . It is available for topical application as a cream, a gel, or as a spray .

Synthesis Analysis

Various methods of synthesis of Etofenamate and its intermediates have been described in the literature . The synthesis of Etofenamate was specifically designed to enable the preparation of new substances that would meet the requirements for a topical anti-inflammatory treatment .Molecular Structure Analysis

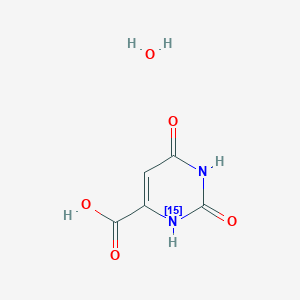

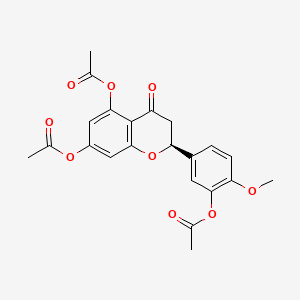

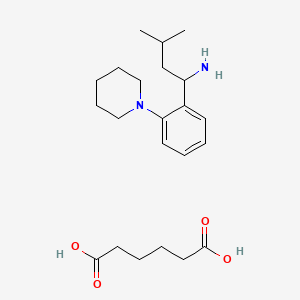

The molecular formula of Etofenamate Myristate is C32H44F3NO5 . Its structure includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoate ester group .Aplicaciones Científicas De Investigación

Treatment of Musculoskeletal Disorders

Etofenamate Myristate has been found to be effective in the management of musculoskeletal disorders such as blunt traumas, lumbago, or osteoarthrosis . It can improve pain and reduce inflammation in patients with these disorders .

Use in Topical Formulations

Etofenamate Myristate can be administered in various topical formulations like gel (5 or 10%), cream (10%), or lotion (10%) to treat musculoskeletal disorders . These formulations have been shown to be effective in improving pain and reducing inflammation .

Comparison with Other NSAIDs

Clinical studies have shown that Etofenamate Myristate has an overall efficacy that is superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac . It has also been found to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .

Safety Profile

Etofenamate Myristate is generally well-tolerated in patients with musculoskeletal disorders . This makes it a safe therapeutic option for these conditions .

Stability Analysis

A validated stability-indicating RP-HPLC method for Etofenamate Myristate has been developed . This method separates its degradation products on a C18 column using a phosphate buffer and methanol .

Use in Solid Lipid Nanoparticles (SLN)

In vivo activity in the rat paw edema inflammation model showed that SLN hydrogels containing lower doses of Etofenamate Myristate produced similar effects compared to the commercial .

Mecanismo De Acción

Target of Action

Etofenamate Myristate is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . The primary targets of Etofenamate Myristate are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Etofenamate Myristate works by inhibiting the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.

Biochemical Pathways

By inhibiting the COX enzymes, Etofenamate Myristate disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .

Pharmacokinetics

It is known that the bioavailability of etofenamate myristate is low compared to other nsaids

Result of Action

The inhibition of prostaglandin production by Etofenamate Myristate leads to a reduction in inflammation and pain. Clinical studies have shown that Etofenamate Myristate can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases .

Action Environment

The action of Etofenamate Myristate can be influenced by various environmental factors. For example, the pH of the local environment can affect the stability and efficacy of the drug. Additionally, the presence of other drugs can also influence the action of Etofenamate Myristate through drug-drug interactions . .

Propiedades

IUPAC Name |

2-(2-tetradecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-20-30(37)40-23-21-39-22-24-41-31(38)28-18-13-14-19-29(28)36-27-17-15-16-26(25-27)32(33,34)35/h13-19,25,36H,2-12,20-24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVINFXBMACYKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etofenamate Myristate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)

![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)